GTP vs. ATP: >200-Fold Difference in Affinity for (Na⁺+K⁺)-ATPase Defines Substrate Selection
In a direct head-to-head comparison, GTP and ATP were evaluated as substrates for (Na⁺+K⁺)-ATPase. The enzyme exhibits a Km of 0.6 µM for ATP versus 147 µM for GTP, a 245-fold difference in affinity [1]. The reaction rate ratio at saturating concentrations is ATP:ITP:GTP = 27:2:1, indicating that GTP is hydrolyzed at only ~3.7% the rate of ATP [2]. Furthermore, K⁺ stimulation increases hydrolytic activity 30-fold for ATP but only 2-fold for GTP [3]. These quantitative disparities mandate that GTP cannot be substituted for ATP in ATPase assays without severely underestimating activity or requiring recalibration of kinetic parameters.
| Evidence Dimension | Enzyme affinity (Km) |
|---|---|
| Target Compound Data | Km = 147 µM for GTP |
| Comparator Or Baseline | Km = 0.6 µM for ATP |
| Quantified Difference | 245-fold lower affinity (147 µM vs 0.6 µM) |
| Conditions | (Na⁺+K⁺)-ATPase from kidney, imidazole-HCl (pH 7.2), with Mg²⁺ |
Why This Matters
Researchers must select GTP specifically for GTPase assays or systems where GTP is the natural substrate, as substitution with ATP will yield false negatives or inaccurate kinetic constants.
- [1] Fu YF, Schuurmans Stekhoven FM, Swarts HG, de Pont JJ, Bonting SL. The locus of nucleotide specificity in the reaction mechanism of (Na+ + K+)-ATPase determined with ATP and GTP as substrates. Biochim Biophys Acta. 1986;855(1):49-57. View Source
- [2] Schoner W, Beusch R, Kramer R. On the Mechanism of Na+- and K+-Stimulated Hydrolysis of Adenosine Triphosphate. Eur J Biochem. 1968;7(1):102-110. View Source
- [3] Fu YF, Schuurmans Stekhoven FM, Swarts HG, de Pont JJ, Bonting SL. The locus of nucleotide specificity in the reaction mechanism of (Na+ + K+)-ATPase determined with ATP and GTP as substrates. Biochim Biophys Acta. 1986;855(1):49-57. View Source
